molecular formula C15H15NO4S B2927534 Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate CAS No. 477850-15-0

Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate

Cat. No. B2927534
CAS RN: 477850-15-0
M. Wt: 305.35
InChI Key: KVULRLBLSULCJC-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate” is a chemical compound with the empirical formula C15H15NO4S . It is also known by other names such as “3- [ [ (4-Methylphenyl)sulfonyl]amino]-benzoic acid methyl ester” and "Methyl 3- { [ (4-methylphenyl)sulfonyl]amino}benzoate" . The molecular weight of this compound is 305.35 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string "CC1=CC=C (S (NC2=CC (C (OC)=O)=CC=C2) (=O)=O)C=C1" . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate” is a powder that is off-white to purple in color . It is soluble in DMSO at a concentration of 25 mg/mL . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Drug Candidates

“Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate” serves as a crucial raw material and intermediate in the synthesis of many drug candidates. It is particularly valuable in the development of compounds with potential therapeutic effects. The compound’s ability to undergo selective acylation makes it a versatile building block for creating a variety of pharmacologically active molecules .

Microflow System Synthesis

The compound has been synthesized using a continuous flow microreactor system, which offers advantages such as improved reaction selectivity and higher yields. This method is significant for the pharmaceutical industry as it allows for the efficient and scalable production of intermediates like “Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate” with a yield of 85.7% within 10 minutes .

Kinetic Studies and Reaction Optimization

Kinetic studies using microflow systems have been conducted to understand the reaction process of “Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate”. These studies help in determining reaction rate constants, activation energies, and pre-exponential factors. The kinetic model derived from these studies can predict selectivity and conversion rates, which are crucial for optimizing industrial synthesis processes .

Computational Fluid Dynamics (CFD) Applications

The compound’s synthesis process has been modeled using computational fluid dynamics (CFD). CFD simulations are essential for visualizing and optimizing the flow synthesis of chemical compounds, leading to better design and operation of microreactors .

Selective Acylation Research

Research into the selective acylation of “Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate” has led to a deeper understanding of the chemical environments of amine groups and the challenges associated with monoacylation. This research is fundamental for the development of more efficient synthetic routes for pharmaceutical intermediates .

Raw Material for Active Pharmaceutical Ingredients (APIs)

As an intermediate, “Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate” is a key raw material in the production of active pharmaceutical ingredients (APIs). Its role in the synthesis of APIs is critical due to its chemical properties, which allow for the creation of complex molecular structures required for drug development .

Safety and Hazards

The compound is classified as a combustible solid . The flash point is not applicable . It should be handled and stored according to standard safety procedures for chemical compounds.

Future Directions

The future directions for the use of this compound could involve further exploration of its inhibitory effects on Wnt signaling-dependent proliferation of cancer cells. It could also be used in the development of new synthetic methods and reactions, given the versatility of organoboron compounds in organic synthesis .

properties

IUPAC Name

methyl 3-amino-4-(4-methylphenyl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-3-6-12(7-4-10)21(18,19)14-8-5-11(9-13(14)16)15(17)20-2/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVULRLBLSULCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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